2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Nuclear Receptor Pharmacology CAR Antagonism Quinazoline-4-thione SAR

2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 62721-95-3) is a synthetic heterocyclic small molecule belonging to the tetrahydroquinazoline-4-thione class, with molecular formula C20H17BrN2S and a molecular weight of 397.33 g/mol. The compound features a partially saturated 5,6,7,8-tetrahydroquinazoline core bearing a C4 thione (C=S) group, an N1-phenyl substituent, and a C2-(2-bromophenyl) group—the ortho-bromo orientation on the C2 aryl ring constituting a key structural feature that distinguishes it from its para-bromo and meta-bromo regioisomers, as well as from the corresponding 2-chlorophenyl analog (CAS 62721-97-5).

Molecular Formula C20H17BrN2S
Molecular Weight 397.3 g/mol
CAS No. 62721-95-3
Cat. No. B12912554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
CAS62721-95-3
Molecular FormulaC20H17BrN2S
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br
InChIInChI=1S/C20H17BrN2S/c21-17-12-6-4-10-15(17)19-22-20(24)16-11-5-7-13-18(16)23(19)14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,13H2
InChIKeyWQMJKRHMHVXLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 62721-95-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 62721-95-3) is a synthetic heterocyclic small molecule belonging to the tetrahydroquinazoline-4-thione class, with molecular formula C20H17BrN2S and a molecular weight of 397.33 g/mol . The compound features a partially saturated 5,6,7,8-tetrahydroquinazoline core bearing a C4 thione (C=S) group, an N1-phenyl substituent, and a C2-(2-bromophenyl) group—the ortho-bromo orientation on the C2 aryl ring constituting a key structural feature that distinguishes it from its para-bromo and meta-bromo regioisomers, as well as from the corresponding 2-chlorophenyl analog (CAS 62721-97-5) . Commercially available at ≥98% purity under ISO-certified quality systems, this compound is supplied as an API intermediate and research-grade screening candidate for pharmaceutical and academic discovery programs .

Why Generic Substitution Fails for 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Regioisomeric and Halogen-Specific Differentiation Arguments


Within the tetrahydroquinazoline-4-thione chemotype, seemingly minor structural permutations—ortho- vs. para-bromo substitution on the C2 aryl ring, bromine vs. chlorine halogen exchange, and N1/C2 positional isomerism—yield profoundly divergent biological and physicochemical profiles that preclude interchangeability. Published data on closely related quinazoline-4-thiones demonstrate that shifting the bromine from the para to the ortho position (or exchanging Br for Cl) can reverse nuclear receptor pharmacology from agonism to antagonism [1], alter logP and membrane permeability due to differential halogen bond donor capacity [2], and fundamentally change the compound's utility as a synthetic building block for fused heterocycle construction via intramolecular C–S bond formation [3]. The evidence below quantifies these differences and establishes the specific evidentiary basis for selecting CAS 62721-95-3 over its closest commercially available analogs.

Quantitative Evidence Guide: 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Differentiation Data for Procurement Decisions


Ortho-Bromo vs. Para-Bromo Regioisomerism: Impact on Nuclear Receptor CAR Pharmacological Phenotype

In a systematic SAR study of 2-substituted quinazoline-4-thiones, the para-bromo analog 2-(4-bromophenyl)quinazoline-4-thione (compound 7l) exhibited significant CAR antagonistic activity with no agonistic or inverse agonistic properties—identified as the first purely antagonistic CAR ligand in this chemotype [1]. The ortho-bromo orientation in CAS 62721-95-3 places the bromine atom in a sterically and electronically distinct environment, which, based on the established SAR showing that subtle C2 phenyl substitution changes reverse agonist/antagonist behavior [1], predicts a differentiated CAR interaction profile. This positional effect is not simply potency-modulating but can determine the qualitative pharmacological phenotype (agonist vs. antagonist).

Nuclear Receptor Pharmacology CAR Antagonism Quinazoline-4-thione SAR

Bromine vs. Chlorine Halogen Differentiation at C2-Ortho Position: Implications for Physicochemical Properties and Target Engagement

The direct 2-chlorophenyl analog (CAS 62721-97-5, molecular weight 352.88 g/mol) differs from CAS 62721-95-3 (MW 397.33 g/mol) solely by Cl→Br exchange at the ortho position . Bromine provides a larger van der Waals radius (~185 pm vs. ~175 pm for Cl), greater polarizability (4.04 ų vs. 2.18 ų for Cl), and stronger halogen bond donor capacity (σ-hole magnitude), which can enhance hydrophobic pocket occupancy and modulate ligand-protein binding kinetics [1]. In a closely related tetrahydroquinazoline-4-thione scaffold, the 4-bromophenyl N1-(4-methoxyphenyl) analog (BDBM54969) demonstrated an IC50 of 4.98 × 10⁴ nM (49.8 μM) against Hepatitis C virus core protein [1], providing a quantitative anchor for the brominated subclass. Halogen identity substitution (Br→Cl) in analogous heterocyclic systems has been documented to alter target binding affinity by factors ranging from 2-fold to over 10-fold depending on the binding pocket geometry [2].

Halogen Bonding Ligand-Target Affinity Physicochemical Differentiation

N1-Phenyl vs. N1-(4-Methoxyphenyl) Substitution: Target Selectivity and Toxicity Implications from Tetrahydroquinazoline Class Data

In a controlled bioevaluation study of five newly synthesized tetrahydroquinazoline derivatives, all structurally related compounds demonstrated significant antibacterial activity while showing no toxicity to human cells [1]. This favorable selectivity profile is a class-level characteristic of the N1-aryl tetrahydroquinazoline scaffold. The N1-phenyl substitution in CAS 62721-95-3, as opposed to the N1-(4-methoxyphenyl) group in the BindingDB comparator (BDBM54969, IC50 = 49.8 μM against HCV core protein [2]), eliminates the electron-donating methoxy group, which may reduce metabolic O-demethylation liability and alter CYP450-mediated clearance relative to the methoxy-substituted analog. The non-toxic to human cells profile established for this scaffold class supports the use of CAS 62721-95-3 as a viable starting point for further medicinal chemistry optimization without intrinsic cytotoxicity concerns [1].

Antibacterial Screening Cytotoxicity Selectivity Index

Ortho-Bromo as a Synthetic Handle: Unique C–S Intramolecular Cyclization Potential for Fused Heterocycle Construction

The ortho-bromo substituent on the C2-phenyl ring of CAS 62721-95-3 provides a unique synthetic handle that enables transition-metal-free intramolecular C–S/N–S bond formation with elemental sulfur, a reactivity pathway inaccessible to the para-bromo and meta-bromo regioisomers due to geometric constraints [1]. A published methodology demonstrated that 2-(2-bromophenyl)quinazolin-4(3H)-ones react efficiently with elemental sulfur under metal-free conditions to yield 7H-benzo[4,5]isothiazolo[3,2-b]quinazolin-7-ones in good to high yields with broad functional group tolerance [1]. The resulting fused heterocycles exhibited enhanced UV-Vis light absorption compared to 2-phenyl-quinazolin-4(3H)-one, attributed to the sulfur-induced extension of intramolecular conjugation [1]. This synthetic versatility is absent in the para-bromo (CAS of analog: 2-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione) and meta-bromo regioisomers.

Synthetic Methodology Fused Heterocycles C–S Bond Formation

Positional Isomer Differentiation: 2-(2-Bromophenyl)-1-phenyl vs. 1-(2-Bromophenyl)-2-phenyl Tetrahydroquinazoline-4(1H)-thione

CAS 62721-95-3 (target) and CAS 62721-94-2 (1-(2-bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione) are positional isomers that differ by swapping the bromophenyl and phenyl substituents between the C2 and N1 positions of the tetrahydroquinazoline core. In quinazoline-4-thione SAR, the C2-aryl group directly modulates the ligand interaction with the target binding pocket, while the N1-substituent influences the overall molecular conformation and pharmacokinetic properties [1]. The C2-(2-bromophenyl) orientation in the target compound positions the bromine in closer proximity to the thione pharmacophore, potentially enabling intramolecular halogen–sulfur interactions (C=S⋯Br) documented in related 3-(2-halophenyl)quinazoline-4-thione crystal structures [2], which may stabilize specific bioactive conformations not accessible to the swapped isomer (CAS 62721-94-2) where the bromophenyl group is at N1.

Positional Isomerism Receptor Binding Orientation Pharmacophore Mapping

Thione (C=S) vs. Carbonyl (C=O) at C4: Pharmacological and Synthetic Branching Point

In the Brožová et al. (2023) CAR ligand study, the C4-thione (C=S) group was identified as a critical pharmacophoric element: quinazoline-4-thiones with a thiocarbonyl group activated the recombinant CAR LBD, whereas the corresponding C4-oxo (C=O) analogs displayed divergent activity profiles [1]. Specifically, the thione functionality in compound 7l (2-(4-bromophenyl)quinazoline-4-thione) conferred pure CAR antagonism, a phenotype not observed in the corresponding 4-oxo series [1]. This C=S vs. C=O differentiation is a class-level feature of the quinazoline scaffold and is preserved in the tetrahydro series. CAS 62721-95-3, bearing the C4-thione, thus occupies a distinct pharmacological branch point relative to its 4-oxo analog (hypothetical 2-(2-bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-one), with the thione group enabling not only differentiated nuclear receptor pharmacology but also subsequent synthetic derivatization (S-alkylation, oxidation to sulfoxide/sulfone) inaccessible to the carbonyl analog.

Thione Pharmacophore Nuclear Receptor Selectivity Synthetic Diversification

Recommended Application Scenarios for 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Based on Quantified Differentiation Evidence


Nuclear Receptor (CAR/PXR) Ligand Discovery: Exploring Ortho-Bromo-Dependent Pharmacological Phenotypes

Following the identification of 2-(4-bromophenyl)quinazoline-4-thione (7l) as the first pure human CAR antagonist [1], CAS 62721-95-3 enables systematic exploration of how ortho-bromo substitution at the C2-phenyl ring alters CAR and PXR pharmacology. The ortho-bromo orientation, unavailable in the characterized para-bromo ligand 7l, may unlock partial agonism or inverse agonism at CAR, or confer selectivity against PXR activation—a key liability of existing CAR modulators [1]. Use in TR-FRET CAR LBD assays and cellular reporter gene assays to map the structure-activity landscape at the ortho position.

Diversity-Oriented Synthesis of Sulfur-Fused Polyheterocycles via Ortho-Bromo-Directed Cyclization

Exploit the unique ortho-bromo geometry of CAS 62721-95-3 as a synthetic precursor for transition-metal-free C–S/N–S bond formation with elemental sulfur to construct unprecedented 7H-benzo[4,5]isothiazolo[3,2-b]quinazolinone scaffolds [2]. This reactivity is geometrically impossible for the para-bromo and meta-bromo regioisomers, establishing CAS 62721-95-3 as the sole entry point into this fused heterocyclic chemical space. The resulting products are expected to exhibit enhanced UV-Vis absorption properties suitable for organic optoelectronic material screening [2].

Halogen Bonding and Conformational Pre-Organization Studies in Tetrahydroquinazoline Chemical Space

Leverage the ortho-bromo to thione proximity in CAS 62721-95-3 to investigate intramolecular C=S⋯Br halogen bonding as a conformational control element, building on crystallographically documented intermolecular C=S⋯X (X = Cl, Br) interactions in 3-(2-halophenyl)quinazoline-4-thione derivatives [3]. Single-crystal X-ray diffraction studies of CAS 62721-95-3 can determine whether intramolecular halogen bonding stabilizes specific atropisomeric conformations, providing rational design principles for pre-organized bioactive ligands—a conformational feature inaccessible to the N1-bromophenyl positional isomer CAS 62721-94-2.

Antimicrobial Lead Optimization Leveraging Class-Validated Non-Toxicity Profile

Initiate antibacterial structure-activity relationship (SAR) campaigns using CAS 62721-95-3 as a starting scaffold, capitalizing on the established class-level observation that tetrahydroquinazoline derivatives are non-toxic to human cells while exhibiting significant antibacterial activity against Gram-positive and Gram-negative strains [4]. The bromine substituent provides a vector for further diversification via cross-coupling chemistry (Suzuki, Buchwald-Hartwig) to elaborate the C2-aryl group, while the N1-phenyl group eliminates the metabolic O-demethylation liability present in N1-methoxyphenyl analogs such as BDBM54969 [5].

Quote Request

Request a Quote for 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.